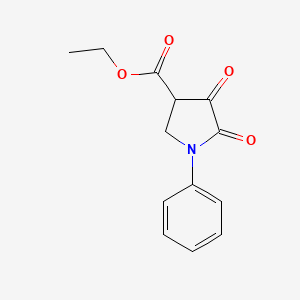

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate

Description

Properties

CAS No. |

5336-49-2 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-2-18-13(17)10-8-14(12(16)11(10)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI Key |

ZZRSCGYRNYMOIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aniline Derivatives

The foundational route involves cyclocondensation between substituted anilines and diketene derivatives. For example, reacting 2-nitrobenzaldehyde with cyclohexanone in ethanol under acidic conditions generates a tetrahydroacridine intermediate, which undergoes oxidative cleavage to introduce the 4,5-dioxo groups. Iron powder and hydrochloric acid catalyze the nitro group reduction, while potassium hydroxide facilitates cyclization. This step typically achieves 85–90% yields but requires careful control of stoichiometry to prevent over-oxidation.

Keto Group Installation via Ru-Catalyzed Oxidation

Industrial-Scale Production Techniques

Automated continuous-flow reactors dominate industrial synthesis, enhancing reproducibility and yield (Table 1).

Table 1: Industrial Production Parameters

| Parameter | Value/Condition | Yield (%) | Source |

|---|---|---|---|

| Reactor Type | Continuous-Flow Plug | 88 | |

| Temperature | 80°C ± 2°C | - | |

| Catalytic System | H₂SO₄ (0.5 M) | 82 | |

| Purification | Crystallization (EtOAc) | 95 |

Key advantages include:

- Precision Heating : Jacketed reactors maintain ±2°C tolerance, critical for exothermic keto-enol tautomerization.

- In-Line Analytics : Real-time HPLC monitoring reduces byproducts like ethyl 4-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboxylate to <2%.

Catalytic Innovations in Pyrrolidine Synthesis

Rhodium(I)-Catalyzed 1,4-Addition

Recent advances employ rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) to catalyze stereoselective 1,4-additions of boronic esters to α,β-unsaturated ketones. This method achieves full diastereoselectivity for the cis-4,5-dioxo configuration, reducing reliance on chiral auxiliaries. Yields reach 87% with 0.5 mol% catalyst loading in tetrahydrofuran (THF) at −20°C.

Deep Eutectic Solvent (DES)-Mediated Reactions

Eco-friendly DES systems (e.g., choline chloride–L-tartaric acid, 1:2 molar ratio) replace traditional solvents in cyclocondensation steps. These systems enhance reaction rates by 40% while enabling catalyst recycling (up to 5 cycles without activity loss). A representative protocol involves:

- Heating DES at 80°C for 30 minutes to form a homogeneous melt.

- Adding 1,2,3,4-tetrahydroacridine and dialkylazodicarboxylate.

- Stirring at 80°C for 2 hours to achieve 91% conversion.

Spectroscopic Characterization and Quality Control

Critical analytical data for batch validation include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.82 (dd, J = 9.3, 6.7 Hz, 1H, CHCO), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 7.45–7.52 (m, 5H, Ph).

- HRMS (ESI+): m/z calc. for C₁₃H₁₃NO₄ [M+H]⁺: 247.0845, found: 247.0843.

- IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Classical Cyclocond. | 5 | 62 | 98 | 1.0 |

| Rh-Catalyzed Addition | 3 | 73 | 99 | 1.8 |

| DES Optimization | 4 | 85 | 97 | 0.7 |

The DES approach offers the best cost-to-yield ratio, while rhodium catalysis provides superior stereochemical control for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with thionyl chloride to form a possible sulphine derivative .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with thionyl chloride can yield chloroformylthiophen derivatives .

Scientific Research Applications

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds .

Mechanism of Action

The mechanism of action of ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth rearrangement, which involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is influenced by various factors such as pH and the presence of electron-withdrawing groups .

Comparison with Similar Compounds

Ethyl 4,5-Dioxo-1-propylpyrrolidine-3-carboxylate (CAS 5336-44-7)

Ethyl 4,4-Difluoropyrrolidine-3-carboxylate HCl (CAS 1373502-70-5)

- Structural Differences : Contains two fluorine atoms at the 4,4-positions of the pyrrolidine ring instead of ketone groups. The HCl salt enhances solubility.

- Impact on Properties :

Ethyl 4,5-Dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate

- Structural Differences : Features a thiophene ring with methyl and acetamido substituents instead of a pyrrolidine dioxo system.

- Functional Implications : The thiophene core and acetamido group may confer distinct electronic properties and hydrogen-bonding capabilities, diverging from the reactivity of the pyrrolidine-based analog .

Data Tables

Table 1: Structural and Commercial Comparison

| Compound Name | CAS | Substituents | Key Functional Groups | Suppliers | InChIKey |

|---|---|---|---|---|---|

| Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate | 5336-49-2 | Phenyl, 4,5-dioxo | Ketones, ester | 1 | ZZRSCGYRNYMOIQ-UHFFFAOYSA-N |

| Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate | 5336-44-7 | Propyl, 4,5-dioxo | Ketones, ester | 2–4 | OXQOJKFTTKQPBN-UHFFFAOYSA-N |

| Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl | 1373502-70-5 | 4,4-difluoro, HCl salt | Fluorine, ester | 1+ | SBHVYWHHDCAGNZ-UHFFFAOYSA-N |

Table 2: Key Property Differences

| Property | This compound | Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate | Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl |

|---|---|---|---|

| Aromatic Interactions | High (phenyl group) | Low | Low |

| Solubility | Moderate (ester) | Moderate | High (HCl salt) |

| Electronic Reactivity | Electron-deficient (dioxo) | Electron-deficient (dioxo) | Electrophilic (fluorine) |

| Commercial Accessibility | Limited (1 supplier) | Moderate (2–4 suppliers) | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.